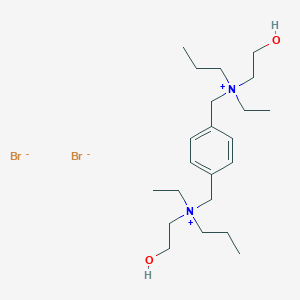
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propyl-, dibromide, also known as A23187, is a calcium ionophore that is commonly used in scientific research. It was first isolated from the bacterium Streptomyces chartreusensis in 1972 and has since become an important tool for studying calcium signaling and other cellular processes.
Mécanisme D'action
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE acts as a calcium ionophore, meaning that it facilitates the transport of calcium ions across cell membranes. It does this by binding to calcium ions and forming a complex that can pass through the cell membrane. Once inside the cell, the calcium ions can interact with various cellular proteins and enzymes to regulate cellular processes.
Effets Biochimiques Et Physiologiques
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has a number of biochemical and physiological effects on cells. It can induce calcium-dependent activation of enzymes such as phospholipase A2, protein kinase C, and nitric oxide synthase. It can also activate transcription factors such as NF-κB and AP-1, which are involved in regulating gene expression. Physiologically, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE can induce apoptosis in certain cell types and can also stimulate the release of cytokines and other signaling molecules from immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has several advantages as a research tool. It is a highly specific calcium ionophore that can be used to study the effects of calcium on cellular processes. It is also relatively easy to use and can be added directly to cell culture media. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE also has some limitations. It is a toxic compound that can induce cell death at high concentrations. It can also induce calcium release from both intracellular and extracellular sources, which can complicate data interpretation.
Orientations Futures
There are several areas of future research for AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. One area of interest is the development of new calcium ionophores that are less toxic and more specific than AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. Another area of interest is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to study the role of calcium in disease processes such as cancer and neurodegenerative diseases. Finally, there is interest in using AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to develop new therapies that target calcium signaling pathways in disease.
Méthodes De Synthèse
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is a complex molecule that is difficult to synthesize. The most common method for synthesizing AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is through a multi-step process that involves the reaction of 2,4-pentanedione with p-phenylenediamine to form a bis-enamine intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is widely used in scientific research to study calcium signaling and other cellular processes. It is commonly used to induce calcium release from intracellular stores and to study the effects of calcium on cellular processes such as cell proliferation, differentiation, and apoptosis. AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has also been used to study the role of calcium in neurotransmitter release, muscle contraction, and immune cell activation.
Propriétés
Numéro CAS |
101710-64-9 |
|---|---|
Nom du produit |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE |
Formule moléculaire |
C22H42Br2N2O2 |
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide |
InChI |
InChI=1S/C22H42N2O2.2BrH/c1-5-13-23(7-3,15-17-25)19-21-9-11-22(12-10-21)20-24(8-4,14-6-2)16-18-26;;/h9-12,25-26H,5-8,13-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
SOSXBTLYISSITM-UHFFFAOYSA-L |
SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
SMILES canonique |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
Synonymes |
(p-Phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propylammonium bromid e) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
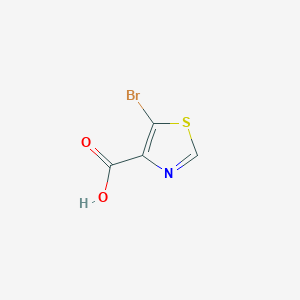
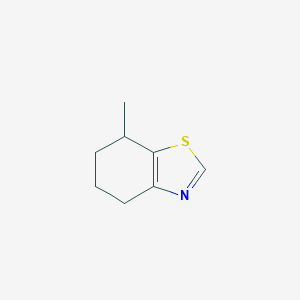
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
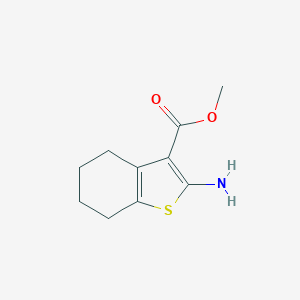
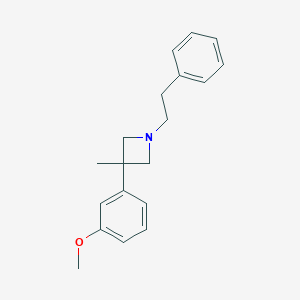
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
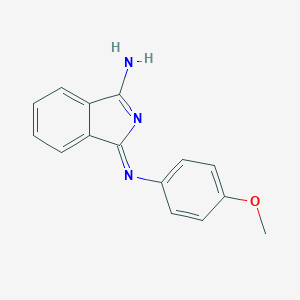

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

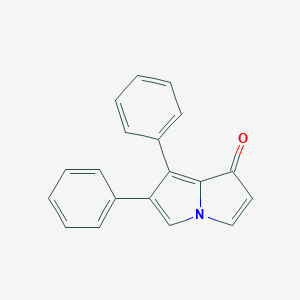
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)